molecular formula C17H14BrN3O2 B2815085 5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide CAS No. 1421584-20-4

5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide

Cat. No. B2815085
CAS RN: 1421584-20-4
M. Wt: 372.222
InChI Key: PDDIZVAABVDGBR-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Scientific Research Applications

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which is present in the compound , have demonstrated significant antimicrobial activity . This suggests that “5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide” could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also shown anti-inflammatory properties . This indicates that the compound could be explored for its potential use in treating inflammatory conditions.

Antiviral Activity

The compound’s pyrrolopyrazine structure suggests it may have antiviral properties . Further research could explore its potential use in antiviral therapies.

Antifungal Activity

Pyrrolopyrazine derivatives have demonstrated antifungal activities . This suggests that the compound could be used in the development of antifungal medications.

Antioxidant Activity

The compound’s pyrrolopyrazine structure suggests it may have antioxidant properties . This could make it useful in combating oxidative stress in the body.

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activities . This indicates that the compound could potentially be used in cancer treatments.

Kinase Inhibitory Activity

5H-pyrrolo [2,3-b] pyrazine derivatives, which are similar to the compound , have shown activity on kinase inhibition . This suggests that the compound could be used in the development of drugs that inhibit kinase, an enzyme that plays a key role in various cellular processes.

Potential Use in Epigenetic Drug Development

The compound has been associated with WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers . This suggests that it could potentially be used in the development of epigenetic drugs for the treatment of mixed-lineage leukemia.

properties

IUPAC Name

5-bromo-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)20-12-4-1-3-11(9-12)13-10-19-16-5-2-8-21(13)16/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDIZVAABVDGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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